molecular formula C7H6FNO2 B6231308 2-fluoro-6-methoxypyridine-3-carbaldehyde CAS No. 1211530-70-9

2-fluoro-6-methoxypyridine-3-carbaldehyde

Cat. No.: B6231308
CAS No.: 1211530-70-9
M. Wt: 155.1
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Description

2-fluoro-6-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H6FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and an aldehyde group at the 3-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-methoxypyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the methoxy and aldehyde groups.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-methoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-fluoro-6-methoxypyridine-3-carboxylic acid.

    Reduction: 2-fluoro-6-methoxypyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-6-methoxypyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-6-methoxypyridine-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methoxy and aldehyde groups can participate in specific chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-6-methoxypyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the fluorine atom enhances its binding affinity to certain molecular targets, while the methoxy and aldehyde groups allow for a wide range of chemical modifications.

Properties

CAS No.

1211530-70-9

Molecular Formula

C7H6FNO2

Molecular Weight

155.1

Purity

94

Origin of Product

United States

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